molecular formula C8H10O3 B8776555 5-Ethoxyresorcinol CAS No. 28334-98-7

5-Ethoxyresorcinol

Cat. No.: B8776555
CAS No.: 28334-98-7
M. Wt: 154.16 g/mol
InChI Key: NCKTXJDJNMSYDR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxyresorcinol typically involves the ethylation of resorcinol. One common method is the reaction of resorcinol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The general reaction scheme is as follows:

C6H4(OH)2+C2H5IC6H3(OH)2(OC2H5)+HI\text{C}_6\text{H}_4(\text{OH})_2 + \text{C}_2\text{H}_5\text{I} \rightarrow \text{C}_6\text{H}_3(\text{OH})_2(\text{OC}_2\text{H}_5) + \text{HI} C6​H4​(OH)2​+C2​H5​I→C6​H3​(OH)2​(OC2​H5​)+HI

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxyresorcinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form dihydroxy derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Formation of 5-ethoxy-1,3-benzoquinone.

    Reduction: Formation of 5-ethoxy-1,3

Properties

CAS No.

28334-98-7

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

5-ethoxybenzene-1,3-diol

InChI

InChI=1S/C8H10O3/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,9-10H,2H2,1H3

InChI Key

NCKTXJDJNMSYDR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)O)O

Origin of Product

United States

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